2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
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Overview
Description
2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H9NO2·HCl. It is also known as but-3-yn-1-ylglycine hydrochloride. This compound is characterized by the presence of an amino group attached to a but-3-yn-1-yl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride typically involves the reaction of but-3-yn-1-amine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the but-3-yn-1-yl group can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride: This compound has a similar structure but includes a methyl group attached to the amino group.
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: This compound features a thiazole ring instead of the but-3-yn-1-yl group.
Uniqueness
2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H10ClNO2 |
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Molecular Weight |
163.60 g/mol |
IUPAC Name |
2-(but-3-ynylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-4-7-5-6(8)9;/h1,7H,3-5H2,(H,8,9);1H |
InChI Key |
FJPMTJDJOBPNHI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNCC(=O)O.Cl |
Origin of Product |
United States |
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